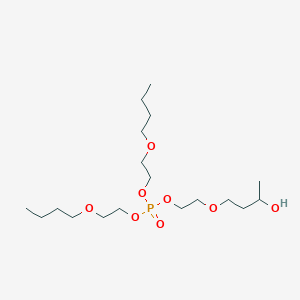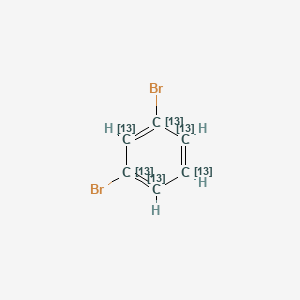
1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is a brominated derivative of benzene where all carbon atoms are isotopically labeled with carbon-13. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene typically involves the bromination of isotopically labeled benzene. One common method is the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 3 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form benzene derivatives with fewer bromine atoms.
Oxidation Reactions: It can be oxidized to form more complex brominated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield phenols or amines, while reduction can produce partially or fully de-brominated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Materials Science: Employed in the synthesis of advanced materials with specific isotopic compositions.
Biology and Medicine: Utilized in metabolic studies to trace the pathways of brominated aromatic compounds in biological systems.
Industry: Applied in the development of brominated flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene involves its interaction with various molecular targets depending on the type of reaction. In nucleophilic substitution, the bromine atoms are displaced by nucleophiles, while in reduction, the bromine atoms are removed to form less brominated products. The isotopic labeling with carbon-13 allows for detailed tracking and analysis of these reactions using spectroscopic techniques.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 1,4-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
- 1,3-Dibromo(1,2,3,4,5,6-12C6)cyclohexa-1,3,5-triene
Uniqueness
1,3-Dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene is unique due to its specific isotopic labeling with carbon-13, which makes it particularly valuable for NMR studies and other spectroscopic analyses. This isotopic labeling provides enhanced sensitivity and resolution in detecting and analyzing molecular structures and reaction mechanisms.
Eigenschaften
Molekularformel |
C6H4Br2 |
|---|---|
Molekulargewicht |
241.86 g/mol |
IUPAC-Name |
1,3-dibromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI-Schlüssel |
JSRLURSZEMLAFO-IDEBNGHGSA-N |
Isomerische SMILES |
[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)Br)Br |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)

![2-azanyl-9-[(1~{R},6~{R},8~{R},9~{R},10~{R},15~{R},17~{R},18~{R})-17-(2-azanyl-6-oxidanylidene-1~{H}-purin-9-yl)-9,18-bis(fluoranyl)-3,12-bis(oxidanyl)-3,12-bis(oxidanylidene)-2,4,7,11,13,16-hexaoxa-3$l^{5},12$l^{5}-diphosphatricyclo[13.3.0.0^{6,10}]octadecan-8-yl]-1~{H}-purin-6-one](/img/structure/B13438120.png)
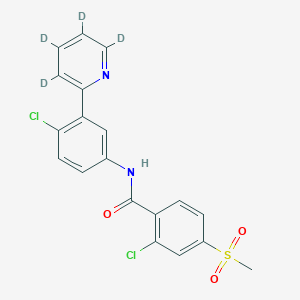
![1,3,4,6,7,11b-Hexahydro-9-hydroxy-10-methoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one](/img/structure/B13438123.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R)-3-methoxy-4-oxocyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13438124.png)

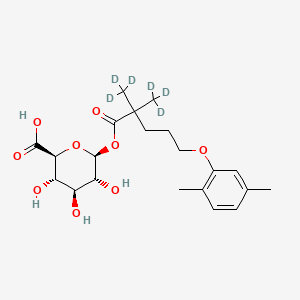
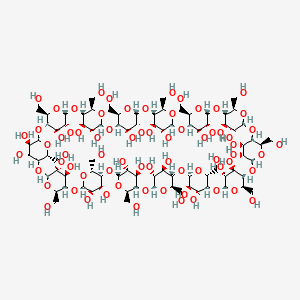
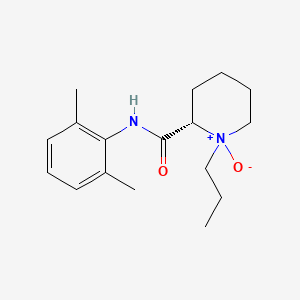
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)

![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
